N-methylmorpholine-3-carboxamide
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Overview
Description
N-methylmorpholine-3-carboxamide: is a chemical compound that belongs to the class of carboxamides. Carboxamides are known for their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is particularly significant in organic and medicinal chemistry due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylmorpholine-3-carboxamide can be synthesized through the amidation of carboxylic acids. One common method involves the reaction of N-methylmorpholine with carboxylic acid in the presence of a coupling reagent such as ethyl chloroformate. The reaction is typically carried out under a nitrogen atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes. The use of catalytic amidation methods can enhance the efficiency and yield of the reaction. Catalysts such as chlorotriazine derivatives have been shown to improve the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: N-methylmorpholine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in substitution reactions where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: N-methylmorpholine-N-oxide
Reduction: N-methylmorpholine
Substitution: Various substituted carboxamides depending on the nucleophile used
Scientific Research Applications
N-methylmorpholine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methylmorpholine-3-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a valuable compound in the study of enzyme inhibitors and protein interactions .
Comparison with Similar Compounds
N-methylmorpholine-N-oxide: An oxidized form of N-methylmorpholine-3-carboxamide used in the chemical industry.
4-Methylmorpholine: A related compound with similar chemical properties.
Indole-3-carboxamide: Another carboxamide derivative with unique inhibitory properties against enzymes.
Uniqueness: this compound is unique due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its ability to form hydrogen bonds with enzymes and proteins makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-methylmorpholine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-7-6(9)5-4-10-3-2-8-5/h5,8H,2-4H2,1H3,(H,7,9) |
InChI Key |
WDYBKCXNKHJRCP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1COCCN1 |
Origin of Product |
United States |
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